2,6-Dibromoimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZHBIXSYSGUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857663 | |
| Record name | 2,6-Dibromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851916-83-1 | |
| Record name | 2,6-Dibromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,6 Dibromoimidazo 1,2 a Pyridine and Its Analogs
Strategic Approaches to Direct Halogenation of the Imidazo[1,2-a]pyridine (B132010) Core
Direct halogenation of the pre-formed imidazo[1,2-a]pyridine ring system presents a straightforward route to brominated analogs. However, achieving regioselectivity is a key challenge due to the presence of multiple reactive sites.
Regioselective Bromination Techniques at C2, C6, and C8 Positions
The imidazo[1,2-a]pyridine nucleus is susceptible to electrophilic attack, with the C3 position being the most electronically rich and typically the most reactive. Halogenation at other positions often requires specific strategies to overcome this inherent reactivity. While direct bromination at the C2, C6, and C8 positions is less common than at C3, certain methods have been developed. For instance, the bromination of some pyrrolo[1,2-a]quinoxalines, a related heterocyclic system, has been achieved with high regioselectivity for the C1 and C3 positions using tetrabutylammonium (B224687) tribromide (TBATB). nih.gov This suggests that the choice of brominating agent and reaction conditions can influence the site of halogenation.
In the case of methyl indolyl-3-acetate, another related heterocyclic compound, regioselective bromination at the C6-position was accomplished by introducing electron-withdrawing groups at the N1 and C8 positions. nih.gov This strategy deactivates other positions towards electrophilic attack, directing the bromination to the desired C6 position. nih.gov A similar approach could potentially be applied to the imidazo[1,2-a]pyridine system to achieve C6-bromination.
Mechanistic Investigations of Electrophilic Bromination on Imidazo[1,2-a]pyridines
The mechanism of electrophilic bromination on imidazo[1,2-a]pyridines follows the general principles of electrophilic aromatic substitution. libretexts.org The reaction proceeds through a two-step mechanism. libretexts.org
Formation of a sigma-complex: The electrophile (e.g., Br+) attacks the electron-rich imidazo[1,2-a]pyridine ring, forming a positively charged intermediate known as an arenium ion or sigma-complex. libretexts.org
Proton abstraction: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the brominated product. libretexts.org
The regioselectivity of the reaction is determined by the stability of the intermediate arenium ion. stackexchange.com Attack at the C3 position generally leads to a more stable intermediate where the positive charge is better delocalized without disrupting the aromaticity of the pyridine (B92270) ring. stackexchange.com To achieve bromination at other positions like C2, C6, or C8, reaction conditions and the electronic nature of the substrate must be carefully controlled to favor the formation of the corresponding less stable intermediates.
Utilization of Halogenating Reagents for Site-Specific Bromination
A variety of halogenating reagents have been employed for the bromination of imidazo[1,2-a]pyridines and related heterocycles. The choice of reagent is crucial for controlling the regioselectivity and efficiency of the reaction.
| Reagent | Application | Reference |
| Sodium Bromite (NaBrO₂) | Used for regioselective C3-bromination of imidazo[1,2-a]pyridines under transition-metal-free conditions. rsc.orgnih.govscispace.com | rsc.orgnih.govscispace.com |
| Tetrabutylammonium tribromide (TBATB) | Employed for the regioselective C3-bromination and C1,C3-dibromination of pyrrolo[1,2-a]quinoxalines. nih.gov | nih.gov |
| Bromine (Br₂) | Used in the presence of deactivating groups for regioselective C6-bromination of a related indole (B1671886) derivative. nih.gov | nih.gov |
| Potassium Bromide (KBr) | Utilized as a halogenating agent in a visible-light-mediated photocatalytic synthesis of imidazo[1,2-a]pyridines, where the brominating agent is regenerated in situ. rsc.org | rsc.org |
Cyclocondensation Reactions from Brominated Precursors
An alternative and often more controlled approach to synthesizing specifically substituted imidazo[1,2-a]pyridines involves the construction of the heterocyclic ring from appropriately substituted precursors.
Condensation of 2-Aminopyridines with α-Haloketones for Imidazo[1,2-a]pyridine Ring Formation
The classical and widely used method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. sci-hub.sebio-conferences.orgresearchgate.net This reaction proceeds via an initial N-alkylation of the 2-aminopyridine followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. bio-conferences.org
The versatility of this method allows for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines by varying both the 2-aminopyridine and the α-haloketone starting materials. nanobioletters.com For instance, reacting a substituted 2-aminopyridine with an α-bromoketone is a common strategy. nanobioletters.com
| Reactant 1 | Reactant 2 | Product | Reference |
| 2-Aminopyridine | α-Haloketone | Imidazo[1,2-a]pyridine | sci-hub.sebio-conferences.orgresearchgate.net |
| Substituted 2-aminopyridine | α-Bromoketone | Substituted Imidazo[1,2-a]pyridine | nanobioletters.com |
Synthesis Utilizing 3,5-Dibromopyridin-2-amine and Related Halogenated Starting Materials
To specifically synthesize 2,6-dibromoimidazo[1,2-a]pyridine, a strategically substituted 2-aminopyridine is required. The use of 5-bromo-2-aminopyridine as a starting material is a key strategy for introducing the bromine atom at the 6-position of the final imidazo[1,2-a]pyridine ring.
A method for the synthesis of 6-bromoimidazo[1,2-a]pyridine (B40293) involves the reaction of 2-amino-5-bromopyridine (B118841) with a 40% chloroacetaldehyde (B151913) aqueous solution. google.com To obtain the target this compound, a subsequent bromination step at the C2 position would be necessary. Alternatively, employing a brominated α-haloketone in the initial condensation could directly lead to the desired product.
The synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine (B13675853) has been achieved through microwave-assisted reaction of the corresponding α-haloketone and 2-aminopyridine derivative, highlighting an efficient method for preparing such compounds. researchgate.net
Catalytic and Non-Catalytic Synthetic Protocols for Imidazo[1,2-a]pyridines
The construction of the imidazo[1,2-a]pyridine core can be achieved through various catalytic and non-catalytic methods. These approaches offer different advantages in terms of efficiency, substrate scope, and reaction conditions.
Transition Metal-Catalyzed Methods for Imidazo[1,2-a]pyridine Construction
Transition metal catalysis has been instrumental in developing novel synthetic routes to imidazo[1,2-a]pyridines. rsc.org Copper-based catalysts are particularly prevalent in these transformations.
One notable copper-catalyzed method involves a three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes. nih.gov The use of a CuI catalyst in conjunction with NaHSO₄·SiO₂ has been shown to be effective. nih.gov While CuI alone provides a moderate yield, the combination significantly improves the reaction's efficiency. nih.gov Another approach utilizes a copper-catalyzed one-pot reaction between aminopyridines and nitroolefins with air as the oxidant, providing a general method for constructing a variety of imidazo[1,2-a]pyridines. organic-chemistry.org
Copper-catalyzed oxidative cyclization has also been employed for the synthesis of formyl-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and cinnamaldehyde (B126680) derivatives under aerobic conditions. nih.gov The addition of ZnCl₂ is believed to enhance the reaction rate by coordinating with the aldehyde's oxygen. nih.gov Furthermore, a domino A³-coupling reaction catalyzed by a Cu(II)–ascorbate system in an aqueous micellar medium has been developed for the synthesis of imidazo[1,2-a]pyridine derivatives. acs.org This method is noted for its efficiency and use of an environmentally friendly solvent. acs.org
The table below summarizes various transition metal-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines.
| Catalyst System | Reactants | Key Features |
| CuI/NaHSO₄·SiO₂ | Aldehydes, 2-aminopyridines, terminal alkynes | Three-component domino reaction. nih.gov |
| Cu(I) | Aminopyridines, nitroolefins | One-pot procedure using air as an oxidant. organic-chemistry.org |
| Cu(II)-ascorbate/SDS | 2-aminopyridines, aldehydes, alkynes | Domino A³-coupling in aqueous micellar media. acs.org |
| Rhodium(III) | 2-aryl-imidazo[1,2-a]pyridines, maleimides | Dehydrogenative annulation via C-H bond activation. researchgate.net |
| Pd(OAc)₂ | 2-arylimidazo[1,2-a]pyridines, cinnamaldehyde derivatives | Catalyst-dependent regioselective oxidative annulation. researchgate.net |
Metal-Free Approaches to Dibrominated Imidazo[1,2-a]pyridines
While transition metal catalysis is effective, metal-free synthetic routes are gaining traction due to their environmental and economic advantages. rsc.orgrsc.org These methods often avoid the cost and potential toxicity associated with metal catalysts.
A straightforward and efficient metal-free synthesis of imidazo[1,2-a]pyridines involves the condensation of α-haloketones with 2-aminopyridines without any added catalyst or solvent. scielo.br This method has been successfully applied to synthesize various derivatives in good to excellent yields. scielo.br For instance, the reaction of 2-aminopyridine with α-bromoacetophenones proceeds via the initial alkylation of the endocyclic nitrogen followed by intramolecular condensation. acs.orgnih.gov
Another notable metal-free approach is the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water, which can yield quantitative results in a short time. rsc.org This method is particularly advantageous for its speed and use of an environmentally benign solvent. rsc.org Furthermore, the synthesis of 3-fluoro-imidazopyridine derivatives has been achieved through a facile, three-step, one-pot procedure starting from styrene, involving bromination, condensation, and fluorination in a tert-BuOH–water solvent system. acs.org
The table below highlights some metal-free synthetic approaches for imidazo[1,2-a]pyridines.
| Reactants | Reagents/Conditions | Key Features |
| α-Haloketones, 2-aminopyridines | Catalyst- and solvent-free | Highly efficient and simple procedure. scielo.br |
| N-Propargylpyridiniums | NaOH, water | Rapid, ambient, and aqueous conditions. rsc.org |
| Styrene | NBS, tert-BuOH–water | Three-step, one-pot synthesis of 3-fluoro derivatives. acs.org |
| 2-Aminopyridines, bromomalonaldehyde | Ethanol-water | Microwave-assisted synthesis of 3-carbaldehyde substituted compounds. acs.org |
Intensified Reaction Conditions and Green Chemistry Principles in Synthesis
The application of green chemistry principles and intensified reaction conditions, such as microwave and ultrasound irradiation, has significantly advanced the synthesis of imidazo[1,2-a]pyridines. These techniques often lead to shorter reaction times, higher yields, and reduced environmental impact.
Microwave-Assisted Synthetic Routes to Imidazo[1,2-a]pyridines
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of the imidazo[1,2-a]pyridine core. organic-chemistry.orgresearchgate.net This method often leads to significantly reduced reaction times and improved yields compared to conventional heating. organic-chemistry.org
One example is the microwave-assisted reaction of aminopyridines and α-bromo-β-keto esters under solvent-free conditions, which can produce highly substituted imidazo[1,2-a]pyridines in less than two minutes. organic-chemistry.org Similarly, the synthesis of 3-formyl substituted imidazo[1,2-a]pyridines can be achieved through the microwave-assisted condensation of 2-aminopyridines with bromomalonaldehyde in an ethanol-water medium. nih.gov
The synthesis of phenacyl bromides, key intermediates for imidazo[1,2-a]pyridines, can also be accelerated by microwave irradiation, with reactions completing in as little as 15 minutes. researchgate.net The subsequent condensation of these phenacyl bromides with 2-aminopyridine under microwave irradiation can be achieved in just 60 seconds. researchgate.net
The following table details some microwave-assisted synthetic routes.
| Reactants | Conditions | Key Features |
| Aminopyridines, α-bromo-β-keto esters | Solvent-free, microwave irradiation | Rapid synthesis (<2 minutes) with high yields. organic-chemistry.org |
| 2-Aminopyridines, bromomalonaldehyde | Ethanol-water, microwave irradiation | Synthesis of 3-formyl substituted derivatives. nih.gov |
| Acetophenones, NBS | Microwave irradiation | Rapid synthesis of phenacyl bromides (15 minutes). researchgate.net |
| Phenacyl bromides, 2-aminopyridine | Basic medium, microwave irradiation | Extremely fast condensation (60 seconds). researchgate.net |
Ultrasound-Assisted Synthesis for Enhanced Efficiency
Ultrasound irradiation is another green chemistry technique that has been successfully applied to the synthesis of imidazo[1,2-a]pyridines, offering enhanced efficiency and milder reaction conditions. arkat-usa.org
A notable ultrasound-assisted method involves the C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water. researchgate.net This metal-free approach proceeds under mild conditions and without the need for a base, showing broad functional group compatibility. researchgate.net Another simple and rapid ultrasound-assisted method synthesizes imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives in PEG-400, a non-toxic solvent. arkat-usa.org
Furthermore, the regioselective iodination of imidazo[1,2-α]pyridines at the C3 position has been achieved using molecular iodine and tert-butyl hydroperoxide under ultrasonic irradiation in ethanol. nih.govacs.org This method is environmentally friendly and significantly improves reaction efficiency compared to conventional heating. nih.govacs.org
The table below summarizes ultrasound-assisted synthetic methods.
| Reactants | Reagents/Conditions | Key Features |
| Ketones, 2-aminopyridines | KI/tert-butyl hydroperoxide, water, ultrasound | Metal-free, mild conditions, broad functional group compatibility. researchgate.net |
| 2-Aminopyridine, 2-bromoacetophenone derivatives | PEG-400, ultrasound | Simple, rapid, and uses a non-toxic solvent. arkat-usa.org |
| Imidazo[1,2-α]pyridines, I₂ | tert-Butyl hydroperoxide, ethanol, ultrasound | Regioselective C3 iodination with improved efficiency. nih.govacs.org |
Development of Solvent-Free and Environmentally Conscious Protocols
The development of solvent-free and environmentally conscious protocols is a key goal in green chemistry. rsc.org Several such methods have been established for the synthesis of imidazo[1,2-a]pyridines.
A highly efficient, solvent-free method involves the condensation of α-haloketones with 2-aminopyridines without a catalyst. scielo.br This approach is simple, provides good to excellent yields, and avoids the use of potentially harmful solvents. scielo.br Another green protocol is a one-pot, three-component reaction of heterocyclic ketene (B1206846) aminals, β-oxodithioesters, and aldehydes under solvent-free conditions using Et₃N as a catalyst. rsc.org This method is highly regioselective and offers easy purification. rsc.org
Furthermore, the synthesis of highly substituted imidazo[1,2-a]pyridines can be achieved through thermal and microwave-assisted reactions of aminopyridines and α-bromo-β-keto esters under solvent-free conditions. organic-chemistry.org The use of water as a green solvent has also been explored, for example, in the ultrasound-assisted C-H functionalization of ketones. organic-chemistry.orgresearchgate.net
The table below highlights some solvent-free and environmentally conscious protocols.
| Reactants | Reagents/Conditions | Key Features |
| α-Haloketones, 2-aminopyridines | Catalyst- and solvent-free | Simple, efficient, and avoids harmful solvents. scielo.br |
| Heterocyclic ketene aminals, β-oxodithioesters, aldehydes | Et₃N, solvent-free | Green, one-pot, three-component reaction. rsc.org |
| Aminopyridines, α-bromo-β-keto esters | Solvent-free, thermal/microwave | Rapid synthesis of highly substituted products. organic-chemistry.org |
| Ketones, 2-aminopyridines | KI/tert-butyl hydroperoxide, water, ultrasound | Metal-free reaction in a green solvent. organic-chemistry.orgresearchgate.net |
Multi-Component Reactions for Diversified Imidazo[1,2-a]pyridine Scaffolds
Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecular scaffolds from simple starting materials in a single step. acsgcipr.org These reactions offer significant advantages, including high atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds. beilstein-journals.orgbeilstein-journals.org In the context of imidazo[1,2-a]pyridine chemistry, MCRs provide a versatile platform for the construction of a wide array of derivatives with diverse substitution patterns. mdpi.com
One of the most prominent MCRs utilized for the synthesis of imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction. beilstein-journals.orgmdpi.com This three-component reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to afford the imidazo[1,2-a]pyridine core. beilstein-journals.orgnih.gov The GBB reaction is known for its broad substrate scope and the ability to introduce diversity at three different positions of the final product. nih.gov
For instance, a one-pot synthesis of imidazo[1,2-a]pyridines functionalized with azides has been developed using the GBB reaction under mild conditions. mdpi.com This approach utilizes 2-azidobenzaldehyde, 2-aminopyridine, and various isocyanides to produce the desired products in moderate yields. mdpi.com The azide (B81097) functionality serves as a versatile handle for further synthetic transformations. mdpi.com
Tandem and One-Pot Strategies
The power of MCRs can be further enhanced by combining them in tandem or one-pot sequences with other reactions. This approach allows for the construction of even more complex and diverse molecular architectures. A notable example is the tandem GBB and Ugi reaction sequence for the synthesis of peptidomimetics containing the imidazo[1,2-a]pyridine scaffold. beilstein-journals.orgnih.gov In this strategy, the product of the GBB reaction, an imidazo[1,2-a]pyridine-containing acid, is used as a component in a subsequent Ugi four-component reaction. beilstein-journals.orgnih.gov This allows for the introduction of four additional points of diversity into the final molecule. nih.govnih.gov
Another innovative one-pot strategy combines the GBB reaction with a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction. mdpi.com This microwave-assisted approach enables the synthesis of bis-heterocyclic compounds containing both imidazo[1,2-a]pyridine and 1,2,3-triazole rings in good yields. mdpi.com
Furthermore, a sequential GBB-3CR/Pd(II)-catalyzed azide-isocyanide coupling/cyclization process has been developed for the one-pot synthesis of novel imidazo[1,2-a]pyridine-fused 1,3-benzodiazepine derivatives. acs.org This method demonstrates the potential of combining MCRs with metal-catalyzed cross-coupling reactions to access unique polycyclic heterocyclic systems. acs.org
The following table summarizes key multi-component reactions for the synthesis of diversified imidazo[1,2-a]pyridine scaffolds:
| Reaction Name | Components | Key Features | Product Type |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Three-component, high diversity | Substituted Imidazo[1,2-a]pyridines |
| Tandem GBB-Ugi Reaction | GBB product (acid), Aldehyde, Amine, Isocyanide | Four-component, creates peptidomimetics | Imidazo[1,2-a]pyridine-containing peptidomimetics |
| One-Pot GBB-CuAAC Reaction | 2-Aminopyridine, Aldehyde, Isocyanide, Alkyne, Azide | Microwave-assisted, forms bis-heterocycles | Imidazo[1,2-a]pyridine-1,2,3-triazoles |
| One-Pot GBB/Pd(II)-catalyzed Cyclization | 2-Aminopyridine, 2-Azidobenzaldehyde, Isocyanide | Forms fused polycyclic systems | Imidazo[1,2-a]pyridine-fused 1,3-benzodiazepines |
Reactivity and Derivatization Strategies for 2,6 Dibromoimidazo 1,2 a Pyridine
Palladium-Catalyzed Cross-Coupling Reactions at Bromine-Substituted Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. In the context of 2,6-dibromoimidazo[1,2-a]pyridine, these reactions allow for the selective functionalization of the C2 and C6 positions.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the synthesis of biaryl compounds and other conjugated systems. For dihalogenated heterocycles like this compound, the regioselectivity of the coupling can often be controlled by the reaction conditions and the nature of the substituents. rsc.org Generally, the reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
The reactivity of the two bromine atoms in this compound can differ, potentially allowing for sequential or selective mono- or di-arylation. The relative reactivity is influenced by the electronic and steric environment of each bromine atom. For instance, in other dihalopyridine systems, the position of substitution can be directed by the electronic properties of the ring and the specific palladium catalyst and ligands used. rsc.orgmdpi.com
A representative Suzuki-Miyaura reaction for the derivatization of a related bromo-substituted imidazo[4,5-b]pyridine is presented below, illustrating the typical conditions employed for such transformations. nih.gov
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 100 | 55-92 | nih.gov |
| [Pd(dppf)Cl₂] | Na₂CO₃ | Dioxane/Water | 90 | 60-85 | nih.gov |
This table represents typical conditions for Suzuki-Miyaura reactions on related brominated nitrogen heterocycles and may be applicable to this compound.
Sonogashira Coupling and Other Alkynylation Reactions
The Sonogashira coupling reaction is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, which are important motifs in various functional materials and biologically active molecules. wikipedia.orglibretexts.org The reaction mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org
In the case of this compound, Sonogashira coupling can be employed to introduce alkynyl groups at the C2 and C6 positions. The differential reactivity of the C-Br bonds can potentially be exploited for selective mono- or dialkynylation. rsc.org The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity. organic-chemistry.orgnih.gov
Below is a table summarizing typical conditions for Sonogashira couplings on related brominated pyridine (B92270) derivatives.
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield (%) | Ref |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. | 70-95 | wikipedia.org |
| Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | DMF | 80 °C | 65-88 | rsc.org |
This table illustrates common conditions for Sonogashira coupling reactions on analogous brominated heterocycles, which could be adapted for this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, providing access to a wide array of arylamines. wikipedia.orgresearchgate.net The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the aminated product. wikipedia.org
For this compound, Buchwald-Hartwig amination offers a direct route to introduce primary or secondary amines at the C2 and C6 positions. This is particularly valuable for the synthesis of compounds with potential pharmacological activity, as the amino group can serve as a key pharmacophore or a handle for further derivatization. nih.gov The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the reaction, especially when dealing with potentially coordinating heterocyclic substrates. researchgate.netnih.gov
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 | 75-95 | researchgate.net |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 | 70-90 | wikipedia.org |
This table provides examples of Buchwald-Hartwig amination conditions used for related brominated pyridines and can serve as a starting point for the amination of this compound.
Cyanation Reactions
The introduction of a nitrile group onto a heterocyclic scaffold is a valuable transformation, as the cyano group can be a precursor to other functional groups such as carboxylic acids, amides, and tetrazoles. Palladium-catalyzed cyanation reactions provide a direct method for this conversion from aryl halides.
While specific examples for the cyanation of this compound are not extensively reported, methods developed for other pyridine derivatives can be considered. For instance, the cyanation of pyridine N-oxides using reagents like potassium cyanide in the presence of an activating agent is a known strategy. chem-soc.si For aryl bromides, palladium-catalyzed reactions using cyanide sources like zinc cyanide or potassium cyanide are common.
| Cyanide Source | Catalyst | Ligand | Solvent | Temperature (°C) | Ref |
| KCN | Pd(OAc)₂ | dppf | DMF | 120 | chem-soc.si |
| Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMA | 130 | General method |
This table outlines general conditions for the cyanation of aryl bromides that could be applicable to this compound.
Direct C-H Functionalization of the Imidazo[1,2-a]pyridine (B132010) Core
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. rsc.org The imidazo[1,2-a]pyridine ring system is particularly amenable to such reactions due to its electron-rich nature.
Regioselective Functionalization at C3 Position
The C3 position of the imidazo[1,2-a]pyridine nucleus is the most nucleophilic and is therefore highly susceptible to electrophilic attack and various C-H functionalization reactions. nih.govnih.govresearchgate.net This inherent reactivity allows for the regioselective introduction of a wide range of functional groups.
Various methods have been developed for the C3-functionalization of imidazo[1,2-a]pyridines, including alkylation, arylation, and the introduction of heteroatoms. nih.govresearchgate.net For instance, catalyst-free, three-component reactions involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can lead to the formation of C3-arylmethylated products. nih.gov Copper-catalyzed C3-formylation using DMSO as the formylating agent has also been reported. researchgate.net
Visible light-induced photoredox catalysis has also been successfully applied to the C3-functionalization of imidazo[1,2-a]pyridines, enabling reactions such as cyanomethylation. nih.gov
| Reaction Type | Reagents | Catalyst/Conditions | Product | Ref |
| Arylmethylation | Glyoxylic acid, Boronic acid | Heat, base | C3-Arylmethyl-imidazo[1,2-a]pyridine | nih.gov |
| Formylation | DMSO | Cu-catalyst, O₂ | 3-Formyl-imidazo[1,2-a]pyridine | researchgate.net |
| Cyanomethylation | Bromoacetonitrile | Visible light, photoredox catalyst | 3-Cyanomethyl-imidazo[1,2-a]pyridine | nih.gov |
This table summarizes various C3-functionalization reactions applicable to the imidazo[1,2-a]pyridine scaffold.
Radical Reaction Pathways for Functionalization of Imidazo[1,2-a]pyridines
Radical reactions offer a powerful tool for the direct functionalization of the imidazo[1,2-a]pyridine core. rsc.org These reactions can proceed through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis, allowing for the introduction of a wide range of functional groups. rsc.orgnih.gov
Recent advancements have highlighted the utility of visible light-induced reactions. For instance, perfluoroalkylation of imidazo[1,2-a]pyridines can be achieved using perfluoroalkyl iodides under visible light, proceeding through a photoactive electron donor-acceptor (EDA) complex. nih.gov This method demonstrates broad substrate scope and functional group tolerance. nih.gov Similarly, photoredox catalysis has been employed for the C3-thiocyanation of 2-aryl-imidazo[1,2-a]pyridines. nih.gov
While these examples showcase the general applicability of radical reactions to the imidazo[1,2-a]pyridine system, specific studies on this compound would be necessary to determine the regioselectivity and efficiency of radical functionalization in the presence of two bromine substituents. The electronic effects of the bromine atoms would likely influence the reactivity of the heterocyclic core towards radical attack.
Nucleophilic Substitution Reactions of Bromine Atoms
The bromine atoms on the this compound ring are susceptible to nucleophilic substitution, a common strategy for introducing new functional groups. The pyridine ring, being an electron-deficient system, activates halogens at the 2- and 4-positions towards nucleophilic attack. stackexchange.comquimicaorganica.orgechemi.comvaia.comquora.com This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comquora.com
In the case of this compound, the bromine at the C2 position is analogous to a 2-halopyridine and is therefore expected to be reactive towards nucleophilic displacement. The bromine at the C6 position is on the pyridine part of the fused system and its reactivity would be comparable to a 4-halopyridine derivative, which is also activated towards nucleophilic substitution. vaia.com Therefore, it is plausible that both bromine atoms can be substituted by various nucleophiles. The relative reactivity of the C2 and C6 positions would depend on the specific reaction conditions and the nature of the nucleophile.
| Position of Bromine | Activating Factor | Stability of Intermediate |
| C2 | Electron-withdrawing nature of the fused imidazole (B134444) ring and adjacent nitrogen. | The negative charge in the Meisenheimer-like intermediate can be delocalized onto the bridgehead nitrogen. |
| C6 | Electron-withdrawing effect of the pyridine nitrogen. | The negative charge in the intermediate can be delocalized onto the pyridine nitrogen. |
Electrophilic Aromatic Substitution Reactivity of Brominated Imidazo[1,2-a]pyridines
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In the case of imidazo[1,2-a]pyridines, the five-membered imidazole ring is generally more susceptible to electrophilic attack than the six-membered pyridine ring. stackexchange.comechemi.com The preferred site of electrophilic attack is the C3 position, as the resulting intermediate maintains the aromaticity of the six-membered ring. stackexchange.comechemi.com
For this compound, the two bromine atoms will influence the regioselectivity of further electrophilic substitution. Bromine is an ortho-, para-directing deactivator. Therefore, an incoming electrophile would be directed to positions ortho and para to the existing bromine atoms. However, the inherent reactivity of the C3 position in the imidazo[1,2-a]pyridine system is a strong directing factor.
| Position | Reactivity towards Electrophiles | Directing Effect of Bromine |
| C3 | Most reactive position due to stabilization of the intermediate. | Not directly influenced by the directing effect of C2 or C6 bromine. |
| C5 | Possible site for substitution. | Ortho to the C6 bromine. |
| C7 | Possible site for substitution. | Para to the C6 bromine (if considering the nitrogen as a point of reference). |
| C8 | Less likely due to proximity to the bridgehead nitrogen. |
Metalation and Subsequent Quenching Reactions of Imidazo[1,2-a]pyridines
Metalation, typically using strong bases like organolithium reagents, followed by quenching with an electrophile, is a versatile method for the functionalization of heterocyclic compounds. For imidazo[1,2-a]pyridines, this strategy can be applied to introduce a variety of substituents.
The most acidic proton in the imidazo[1,2-a]pyridine ring system is generally at the C3 position. Therefore, treatment with a strong base would preferentially lead to deprotonation at this site, generating a nucleophilic organometallic species. This intermediate can then react with a wide range of electrophiles, such as aldehydes, ketones, alkyl halides, and carbon dioxide, to afford C3-functionalized products.
In the case of this compound, in addition to direct deprotonation, halogen-metal exchange is a possible reaction pathway. Organolithium reagents can react with aryl bromides to replace the bromine atom with lithium. The relative rates of deprotonation at C3 versus halogen-metal exchange at C2 or C6 would depend on the specific organolithium reagent used, the reaction temperature, and the solvent system. This competition offers a potential route to selectively functionalize the C2, C3, or C6 positions.
| Reaction Pathway | Position of Functionalization | Required Reagents |
| Deprotonation | C3 | Strong base (e.g., n-BuLi), followed by an electrophile. |
| Halogen-Metal Exchange | C2 or C6 | Organolithium reagent (e.g., t-BuLi), followed by an electrophile. |
Advanced Spectroscopic and Crystallographic Characterization Methodologies for 2,6 Dibromoimidazo 1,2 a Pyridine and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2,6-Dibromoimidazo[1,2-a]pyridine framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atoms in the fused ring system. The multiplicity of the signals (e.g., singlet, doublet, triplet) arises from spin-spin coupling between adjacent protons and provides valuable information about the connectivity of the atoms. For instance, in related imidazo[1,2-a]pyridine (B132010) systems, protons on the pyridine (B92270) ring typically appear at different chemical shifts than those on the imidazole (B134444) portion.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The signals in the ¹³C NMR spectrum of this compound would correspond to the different carbon atoms in the bicyclic system. The carbons directly attached to the bromine atoms would be significantly deshielded and appear at a lower field (higher ppm value). In some cases, ¹³C NMR data for related structures, such as 2,6-dibromopyridine (B144722), can provide a reference for expected chemical shifts. nih.gov
Detailed analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the successful synthesis of the target molecule.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Imidazo[1,2-a]pyridine Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Quinoline (B57606) | CDCl₃ | 8.95-8.90 (m, 1H), 8.15 (d, J = 8.3 Hz, 1H), 8.11 (d, J = 8.1 Hz, 1H), 7.81 (d, J = 7.9 Hz, 1H), 7.71 (td, J = 8.1, 1.3 Hz, 1H), 7.54 (td, J = 7.9, 1.3 Hz, 1H), 7.38 (dd, J = 8.3 Hz, J = 4.2 Hz, 1H) | 150.5, 148.4, 136.3, 129.6, 129.6, 128.5, 128.0, 126.7, 121.3 |
| Isoquinoline (B145761) | CDCl₃ | 9.25 (s, 1H), 8.51 (d, J = 5.8 Hz, 1H), 7.95 (d, J = 7.8 Hz, 1H), 7.81 (d, J = 7.9 Hz, 1H), 7.68 (t, J = 7.9 Hz, 1H), 7.64 (d, J = 5.8 Hz, 1H), 7.59 (t, J = 7.8 Hz, 1H) | 152.6, 143.0, 135.9, 130.5, 128.8, 127.8, 127.4, 126.6, 120.7 |
Note: Data for quinoline and isoquinoline are provided as representative examples of related nitrogen-containing heterocyclic systems. rsc.org Specific data for this compound would require experimental determination.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.
For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. A key feature to observe would be the isotopic pattern characteristic of a compound containing two bromine atoms. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a specific intensity ratio, providing definitive evidence for the presence of two bromine atoms.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can reveal the structural components of the molecule. nih.govnih.gov By inducing fragmentation of the molecular ion, characteristic fragment ions are produced. The analysis of these fragments helps to confirm the connectivity of the imidazo[1,2-a]pyridine core and the positions of the bromine substituents. researchgate.net
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key diagnostic peaks would include:
C-H stretching vibrations of the aromatic rings.
C=C and C=N stretching vibrations within the fused heterocyclic system.
C-Br stretching vibrations , which typically appear in the lower frequency region of the spectrum.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edunih.govcreative-biostructure.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. carleton.eduresearchgate.net
To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. carleton.edu The resulting crystal structure would provide unambiguous confirmation of the connectivity and stereochemistry of the molecule, as well as insights into how the molecules pack in the solid state, which can be influenced by intermolecular forces such as halogen bonding.
Application of Spectroscopic Techniques for Elucidating Electronic Properties (e.g., UV-Vis absorption, fluorescence emission)
Ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectroscopy are employed to investigate the electronic properties of molecules.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound would reveal the wavelengths of light that the molecule absorbs, corresponding to electronic transitions between different energy levels. The absorption maxima (λ_max) are characteristic of the chromophore, which in this case is the extended π-system of the imidazo[1,2-a]pyridine core. The presence of bromine atoms may influence the position and intensity of these absorption bands. Studies on related heterocyclic systems often show that substitution can lead to shifts in the absorption spectra. researchgate.netresearchgate.netnih.gov
Fluorescence Emission Spectroscopy: If this compound is fluorescent, its emission spectrum will show the wavelengths of light emitted after excitation at a specific wavelength. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and environment. The introduction of heavy atoms like bromine can sometimes lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. The study of fluorescence is crucial for applications in areas such as sensing and imaging. researchgate.netnih.gov
Computational and Theoretical Investigations of 2,6 Dibromoimidazo 1,2 a Pyridine
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 2,6-dibromoimidazo[1,2-a]pyridine. These methods provide a detailed picture of the molecule's electron distribution, which governs its stability and reactivity.
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgrsc.org A smaller gap generally implies higher reactivity, as less energy is required for electronic excitation. wikipedia.org For instance, studies on related heterocyclic systems demonstrate that modifications to the molecular structure directly influence the HOMO-LUMO energies and the resulting energy gap. nih.gov
Table 1: Key Quantum Chemical Parameters This table presents a hypothetical set of quantum chemical parameters for this compound, derived from typical values for similar heterocyclic compounds, to illustrate the type of data generated from DFT calculations.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 eV |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | 3.5 D |
| Global Hardness (η) | Resistance to change in electron distribution | 2.35 eV |
| Global Softness (S) | Reciprocal of global hardness, indicates reactivity | 0.43 eV⁻¹ |
Advanced Mechanistic Studies of Synthetic Transformations and Reaction Pathways
Computational studies are instrumental in mapping the reaction pathways for the synthesis of imidazo[1,2-a]pyridines. The most common route is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. bio-conferences.org For the synthesis of a bromo-substituted derivative like 6-bromoimidazo[1,2-a]pyridine (B40293), a plausible pathway involves the reaction of 2-amino-5-bromopyridine (B118841) with chloroacetaldehyde (B151913). google.com
The generally accepted mechanism, which can be elucidated through computational modeling, proceeds as follows:
Nucleophilic Attack: The pyridine (B92270) ring nitrogen of 2-amino-5-bromopyridine acts as a nucleophile, attacking the carbonyl carbon of the α-haloaldehyde (or its hydrate).
Intermediate Formation: This initial step leads to the formation of an intermediate.
Intramolecular Cyclization: Subsequent intramolecular cyclization occurs when the exocyclic amino group attacks the iminium carbon.
Dehydration/Aromatization: The final step is a dehydration reaction, which results in the formation of the stable, aromatic imidazo[1,2-a]pyridine (B132010) ring system.
Modern synthetic methods often utilize catalysts, such as copper or iodine, to facilitate these transformations under milder conditions. organic-chemistry.orgnanobioletters.com Mechanistic studies, supported by DFT, can clarify the role of these catalysts, detailing transition states and intermediates to explain the observed regioselectivity and reaction efficiency. For example, iodine-catalyzed reactions are proposed to proceed via the formation of reactive iminyl radicals. acs.org
Molecular Modeling and Docking Simulations for Understanding Ligand-Target Interactions
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial for understanding the structural basis of a compound's biological activity and for designing new, more potent drugs.
For this compound, docking simulations would be used to evaluate its binding affinity and mode of interaction within the active site of a specific biological target. Although specific docking studies for the 2,6-dibromo derivative are not widely published, research on analogous imidazo[1,2-a]pyridine compounds demonstrates the utility of this approach. These studies have shown that the imidazo[1,2-a]pyridine core can form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the target's binding pocket. For example, derivatives have been docked into targets like the PI3K/mTOR signaling pathway proteins and microbial enzymes like CYP51. acs.orgnih.gov A docking study on a novel imidazo[1,2-a]pyridine derivative against the NF-κB p50 protein showed specific interactions within the binding site. nih.gov The bromine atoms on the 2,6-dibromo variant would be expected to form halogen bonds or engage in hydrophobic interactions, potentially enhancing binding affinity and selectivity for the target.
Table 2: Example of Molecular Docking Results This table illustrates the kind of data obtained from a hypothetical docking simulation of this compound with a protein target.
| Parameter | Description |
| Binding Affinity (kcal/mol) | The calculated free energy of binding; more negative values indicate stronger binding. |
| Key Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. |
| Types of Interactions | The nature of the chemical bonds formed (e.g., Hydrogen Bonds, Halogen Bonds, Hydrophobic Interactions, π-π Stacking). |
Theoretical Prediction of Physicochemical Properties (e.g., Lipinski's Rule of Five, Drug Likeness Score)
In the early stages of drug discovery, computational methods are used to predict the physicochemical properties of a compound to assess its "drug-likeness." One of the most widely used guidelines is Lipinski's Rule of Five. nih.govdrugbank.comunits.it This rule predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight (MW) ≤ 500 Daltons
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
Hydrogen bond donors (HBD) ≤ 5
Hydrogen bond acceptors (HBA) ≤ 10
For this compound (C₇H₅Br₂N₂), these parameters can be calculated based on its structure.
Table 3: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound
| Property | Value | Lipinski's Rule (≤) | Violation |
| Molecular Formula | C₇H₅Br₂N₂ | - | - |
| Molecular Weight (MW) | 276.94 g/mol | 500 | No |
| Hydrogen Bond Donors (HBD) | 0 | 5 | No |
| Hydrogen Bond Acceptors (HBA) | 2 (the two N atoms) | 10 | No |
| Calculated LogP (XLogP3) | 2.5 | 5 | No |
| Drug Likeness Score | Positive | - | - |
Based on this analysis, this compound does not violate any of Lipinski's rules, suggesting it has favorable physicochemical properties for development as an orally bioavailable drug. Further computational models can predict other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, providing a comprehensive in silico profile before committing to expensive laboratory synthesis and testing. nih.gov
Prediction of Adsorption Mechanisms (e.g., on metal surfaces for corrosion inhibition research)
Organic compounds containing heteroatoms (like nitrogen) and π-electrons are often effective corrosion inhibitors, as they can adsorb onto a metal surface to form a protective film. researchgate.net The imidazo[1,2-a]pyridine scaffold, particularly with halogen substituents, is a promising candidate for this application.
Theoretical studies, combining quantum chemical calculations and molecular dynamics, can predict the adsorption mechanism of this compound on a metal surface, such as steel in an acidic medium. DFT calculations can determine the interaction energy between the inhibitor molecule and the metal surface atoms (e.g., iron). The HOMO and LUMO energies of the inhibitor are crucial; the HOMO electrons can be donated to the vacant d-orbitals of the metal, while the inhibitor can accept electrons from the metal into its LUMO (retro-donation), strengthening the adsorption.
The adsorption process is often described by isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor to the surface coverage. mdpi.com Computational models suggest that the adsorption of such inhibitors is a spontaneous process involving a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net The planar structure of the imidazo[1,2-a]pyridine ring facilitates effective surface coverage, while the nitrogen atoms and bromine substituents serve as active centers for chemisorption, blocking the active sites for corrosion. researchgate.netgsconlinepress.com
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Scaffolds with Emphasis on Halogenation
Influence of Bromine Substitution Pattern (e.g., C2, C6) on Molecular Recognition and Binding Affinity
The substitution pattern of bromine atoms on the imidazo[1,2-a]pyridine (B132010) core profoundly impacts its interaction with biological targets. The position of the halogen influences the molecule's electronic distribution, steric profile, and potential for forming specific halogen bonds, all of which are critical for molecular recognition and binding affinity.
Research has identified the C6 position of the imidazo[1,2-a]pyridine ring as a "privileged" site for substitution. nih.gov Modifications at this specific position are well-tolerated and can significantly enhance biological activity without disrupting the core binding interactions of the pharmacophore. nih.gov For instance, in studies of phosphonocarboxylate analogs designed as inhibitors of Rab geranylgeranyl transferase (RGGT), modifications were almost exclusively focused on the C6 position to retain and improve activity. nih.gov
A comparative study of different halogens at the C6 position revealed that a bromine atom (in compound 2a ) conferred stronger inhibitory activity against Rab11A prenylation compared to an iodine atom (in compound 1b ) at the same position. nih.gov This highlights that not just the position, but also the nature of the halogen, is a key determinant of binding affinity, likely due to differences in electronegativity, size, and polarizability which affect bond strengths and non-covalent interactions within the target's binding pocket.
While the C3 position is also a common site for functionalization, including bromination researchgate.net, SAR studies often point to the pyridine (B92270) ring portion of the scaffold (positions C5 through C8) for fine-tuning activity. For example, in the development of dual c-Met and VEGFR2 kinase inhibitors, a derivative featuring a 6-methylpyridone ring attached to the imidazo[1,2-a]pyridine core showed potent inhibition, demonstrating the importance of substituents on the pyridine half of the molecule. nih.gov The strategic placement of a bromine atom at C6 can thus be a critical design element, enhancing the molecule's interaction with its intended biological target.
Rational Design and Optimization of Imidazo[1,2-a]pyridine Derivatives via SAR Analysis
Rational drug design relies on a deep understanding of the SAR to systematically optimize a lead compound into a potent and selective drug candidate. The imidazo[1,2-a]pyridine scaffold has been extensively optimized for various therapeutic targets through iterative cycles of design, synthesis, and biological evaluation. nih.govnih.gov
A prominent example is the development of inhibitors for the NIMA-related kinase 2 (Nek2), a target in cancer therapy. Through structure-based design and SAR analysis, researchers identified that specific substitutions on the imidazo[1,2-a]pyridine scaffold were crucial for high potency. nih.gov This led to the development of compounds like MBM-17 (42c) and MBM-55 (42g), which exhibited low nanomolar inhibitory activity (IC₅₀ = 3.0 nM and 1.0 nM, respectively) and excellent selectivity for Nek2. nih.gov
Similarly, in the quest for new treatments for malignant melanoma, new series of diarylamide and diarylurea derivatives based on the imidazo[1,2-a]pyridine scaffold were designed. nih.gov SAR analysis revealed that specific substitutions led to compounds with submicromolar potency against the A375P human melanoma cell line. Compounds 15d , 17e , 18c , 18h , and 18i demonstrated exceptional potencies with IC₅₀ values below 0.06 μM. nih.gov
The optimization process often involves exploring the effects of various substituents at different positions. For instance, in the development of dual c-Met and VEGFR2 inhibitors, initial hits were optimized by introducing groups that could form intramolecular hydrogen bonds, enforcing a more rigid and biologically active conformation. nih.gov An imidazo[1,2-a]pyridine derivative (Compound 26 ) bearing a 6-methylpyridone ring emerged as a highly potent inhibitor of both kinases, with IC₅₀ values of 1.9 nM for c-Met and 2.2 nM for VEGFR2. nih.gov This systematic approach, guided by SAR, is fundamental to transforming a basic scaffold into a highly optimized therapeutic agent.
Table 1: SAR Data for Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | Key Substituents | Activity (IC₅₀) |
|---|---|---|---|
| MBM-55 (42g) | Nek2 | Optimized substitutions based on SAR | 1.0 nM |
| MBM-17 (42c) | Nek2 | Optimized substitutions based on SAR | 3.0 nM |
| Compound 26 | c-Met / VEGFR2 | 6-methylpyridone ring | 1.9 nM / 2.2 nM |
| Compound 18i | A375P Melanoma Cells | Diarylurea moiety | <0.06 µM |
Mechanistic Insights Derived from Structure-Based Design and Molecular Interaction Studies
Understanding the precise molecular interactions between a ligand and its target is paramount for mechanism-based drug design. For the imidazo[1,2-a]pyridine scaffold, techniques like X-ray crystallography and computational molecular docking have provided invaluable mechanistic insights, guiding the rational design of more potent and selective inhibitors. nih.govnih.govnih.gov
In the development of dual c-Met and VEGFR2 inhibitors, the design process was initiated using co-crystal structural information from the kinases bound to known inhibitors. nih.gov This structure-based approach allowed for the rational placement of para-substituted groups to optimize interactions within the binding sites. Further optimization led to derivatives capable of forming intramolecular hydrogen bonds, which rigidified the molecular conformation, thereby enhancing binding affinity and inhibitory potency. nih.gov
Molecular docking studies have further elucidated the binding modes of these compounds. For example, docking of cholinesterase inhibitors based on the imidazo[1,2-a]pyridine scaffold revealed that they primarily bind to the peripheral anionic sites of acetylcholinesterase (AChE) and the acyl pocket of butyrylcholinesterase (BChE). nih.gov This knowledge of the specific binding sites and interactions allows chemists to design new analogs with substituents tailored to exploit these interactions more effectively.
The development of Nek2 inhibitors also benefited significantly from structure-based design. nih.gov By understanding the topology of the Nek2 active site, researchers could employ bioisosteric replacement and other structural modifications to design compounds that fit snugly into the binding pocket, leading to the discovery of highly potent and selective molecules like MBM-55. nih.gov These studies underscore the power of combining structural biology and computational modeling to gain mechanistic insights that accelerate the drug discovery process.
Correlation between Molecular Hydrophobicity (LogP) and Observed Functional Activities
Molecular hydrophobicity, often quantified by the partition coefficient (LogP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its target. For imidazo[1,2-a]pyridine derivatives, a clear correlation between LogP and biological activity has been established in several contexts.
A study investigating the anti-parasitic activity of imidazo[1,2-a]pyridines against Trichomonas vaginalis found a strong correlation between the experimentally determined LogP values and the observed biological activity. researchgate.net The relationship was significant enough to explain up to 84% of the measured anti-parasitic activity. researchgate.net This quantitative structure-activity relationship (QSAR) analysis identified an optimal LogP range of 0.9 ± 0.3 for the most effective biological response. researchgate.net Compounds with LogP values falling within this favorable interval exhibited the highest potency, while those that were either too hydrophilic or too hydrophobic were less active.
This correlation underscores the importance of balancing hydrophobicity in drug design. While a certain degree of lipophilicity is necessary for the compound to cross cell membranes and reach its intracellular target, excessive hydrophobicity can lead to poor solubility, non-specific binding, and increased toxicity. The findings from this study provide a clear guideline for optimizing the hydrophobicity of future imidazo[1,2-a]pyridine-based anti-parasitic agents.
Table 2: Correlation of LogP with Anti-parasitic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Property | Finding |
|---|---|
| Correlation Strength | LogP explains up to 84% of measured activity |
| Optimal LogP Range | 0.9 ± 0.3 |
| Implication | Hydrophobicity is a key parameter for optimizing anti-parasitic potency |
Impact of Substituent Effects on Reactivity and Selectivity in Functionalization Reactions
The chemical reactivity of the imidazo[1,2-a]pyridine scaffold and the selectivity of its functionalization are heavily influenced by the electronic nature of its existing substituents. The pyridine ring is inherently electron-deficient, which affects the regioselectivity of electrophilic and nucleophilic reactions. nih.gov Introducing electron-donating or electron-withdrawing groups can either enhance or diminish the reactivity at specific positions, guiding the course of further chemical modifications. mdpi.com
Functionalization of the imidazo[1,2-a]pyridine core is most common at the C3 position of the imidazole (B134444) ring, which is electron-rich and thus susceptible to electrophilic substitution. rsc.orgrsc.org However, by carefully choosing reagents and reaction conditions, functionalization can be directed to other positions. For instance, visible light-induced reactions have enabled the alkylation of the C5 position. mdpi.com
Studies on the C3-alkylation of 2-aryl imidazo[1,2-a]pyridines have shown that the benzene (B151609) ring can tolerate a range of substituents, including electron-donating methyl groups and halogens like fluorine, chlorine, and bromine, all while proceeding to give good product yields. sci-hub.se This indicates that the reaction mechanism is robust and not overly sensitive to electronic variations on the C2-aryl substituent.
Theoretical studies using density functional theory (DFT) have provided deeper insights into the reactivity of these derivatives. By calculating parameters such as HOMO and LUMO energies, chemical hardness, and softness, the stability and reactivity of different substituted imidazo[1,2-a]pyridines can be predicted. scirp.org For example, a lower chemical hardness value (η) corresponds to higher reactivity. scirp.org Such computational analyses are invaluable for predicting how a given substituent will affect the molecule's reactivity and for designing efficient synthetic routes to novel derivatives.
Advanced Applications Research of 2,6 Dibromoimidazo 1,2 a Pyridine in Chemical Science
Utility as Versatile Synthetic Intermediates in the Construction of Complex Organic Molecules
The 2,6-dibromoimidazo[1,2-a]pyridine core is a versatile platform for constructing a wide array of complex organic molecules. The bromine atoms at the 2 and 6 positions are amenable to various cross-coupling reactions, enabling the introduction of diverse functional groups and the extension of the molecular framework.
One of the primary applications of this scaffold is in the synthesis of substituted imidazo[1,2-a]pyridine (B132010) derivatives. These derivatives are of significant interest due to their prevalence in biologically active compounds. For instance, the imidazo[1,2-a]pyridine core is found in several commercially available drugs. nanobioletters.com The synthesis of these derivatives often involves the condensation reaction of substituted α-bromo carbonyl compounds with 2-aminopyridine (B139424). nanobioletters.com
A notable example of its utility is in the synthesis of 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine and its analogues. This is achieved through the reaction of α,α'-dibromo-2,6-diacetylpyridine with 2-aminopyrimidine (B69317) or 2-aminoquinoline. nih.govresearchgate.net Furthermore, Suzuki-Miyaura cross-coupling reactions are employed to introduce various substituents. For example, reaction with boronic acids under palladium catalysis allows for the synthesis of 5-substituted 2-aminopyridines, which can then be used to create more complex imidazo[1,2-a]pyridine structures. nih.gov
The development of efficient synthetic methods for these compounds is an active area of research. Methodologies that offer high yields, use of less hazardous solvents, and short reaction times are particularly valuable. nanobioletters.com For example, copper silicate (B1173343) has been reported as an efficient and reusable heterogeneous catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives. nanobioletters.com
Exploration as Ligands in Homogeneous and Heterogeneous Catalytic Systems
Derivatives of this compound have been explored as ligands in both homogeneous and heterogeneous catalysis. The nitrogen atoms within the imidazo[1,2-a]pyridine ring system can coordinate with metal centers, forming stable complexes that can act as catalysts.
For instance, iron(II) complexes of 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine and related ligands have been synthesized and characterized. nih.govresearchgate.net These complexes have shown interesting magnetic properties, such as thermal spin-crossover on cooling. nih.govresearchgate.net The control of spin states in such complexes is crucial for the design of new catalysts. researchgate.net
Ruthenium(II) complexes bearing a symmetrical 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligand have demonstrated high catalytic activity in the transfer hydrogenation of ketones. researchgate.net These catalysts can achieve high conversion rates and turnover frequencies. researchgate.net Additionally, imidazo[1,2-a]pyridine derivatives have been utilized as abnormal N-heterocyclic carbene ligands, which have notable applications in material sciences. nih.gov
The development of chiral 2,3-dihydroimidazo[1,2-a]pyridine (B8801519) derivatives has led to a new class of enantioselective acyl transfer catalysts. These catalysts have proven effective in the kinetic resolution of alcohols. nih.gov
Research into Applications in Organic Electroluminescent Devices and Advanced Materials
The unique photophysical properties of imidazo[1,2-a]pyridine derivatives have led to their investigation for applications in organic electroluminescent devices (OLEDs) and other advanced materials. These compounds often exhibit strong fluorescence with high quantum yields.
Researchers have designed and synthesized novel V-shaped bis-imidazo[1,2-a]pyridine fluorophores that display emission from the near-UV to the deep-blue region. nih.gov These molecules, with a general structure of X-ImPy-Y-ImPy-X, where Y is a phenyl or pyridine (B92270) bridge, show intense photoluminescence with quantum yields ranging from 0.17 to 0.51. nih.gov The emission properties can be tuned by modifying the peripheral substituents. nih.gov
Furthermore, imidazo[1,2-a]pyridine has been used as an electron acceptor in the construction of high-performance deep-blue OLEDs. nih.gov Bipolar deep-blue fluorescent emitters incorporating imidazo[1,2-a]pyridine as the acceptor and phenanthroimidazole as the donor have been developed, exhibiting excellent thermal stability and high emission quantum yields. nih.gov Non-doped OLEDs based on these materials have shown impressive external quantum efficiencies and color coordinates. nih.gov
The introduction of arylamine and imidazole (B134444) groups as peripheral substituents on the imidazo[1,2-a]pyridine core has also been explored. researchgate.net These derivatives exhibit interesting photophysical responses, including positive solvatochromism, indicating a more polar excited state due to efficient charge migration. researchgate.net A multilayer OLED fabricated using one such derivative exhibited white emission. researchgate.net
Development of Molecular Probes for Investigating Biological Processes (e.g., for detecting β-Amyloid Plaques)
The imidazo[1,2-a]pyridine scaffold is also being investigated for the development of molecular probes for biological imaging and diagnostics. The ability to functionalize this core structure allows for the creation of molecules that can selectively bind to biological targets.
One significant area of research is the development of probes for the detection of β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov While the direct use of this compound for this purpose is not explicitly detailed in the provided context, the general applicability of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry suggests its potential in this area. The development of such probes is crucial for early diagnosis and for monitoring the progression of the disease. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methods are commonly used to prepare 2,6-Dibromoimidazo[1,2-a]pyridine and its derivatives?
- Methodology : The compound is synthesized via reactions involving α,α′-dibromo-2,6-diacetylpyridine with aminopyridines or related heterocyclic amines in refluxing acetonitrile. For example, 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine (L1) is prepared by treating α,α′-dibromo-2,6-diacetylpyridine with 2-aminopyridine . Halogenation reactions (e.g., bromination) can further introduce substituents at specific positions.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound complexes?
- Methodology :
- X-ray crystallography : Resolves ligand geometry and metal coordination environments (e.g., distorted octahedral geometries in iron(II) complexes) .
- Paramagnetic NMR : Monitors spin states in solution, particularly for high-spin iron(II) complexes .
- Elemental analysis : Validates stoichiometry and purity .
- UV-Vis and fluorescence spectroscopy : Tracks ligand-centered electronic transitions and emission properties .
Q. How is this compound utilized as a ligand in coordination chemistry?
- Methodology : The compound acts as a tridentate ligand, forming octahedral complexes with transition metals like iron(II). Its imidazo[1,2-a]pyridine groups provide strong σ-donor and π-acceptor properties, influencing metal-ligand bonding and spin states. For example, [Fe(L1)₂]²⁺ complexes exhibit spin-crossover (SCO) behavior under specific conditions .
Q. What are the typical reactions involving this compound derivatives?
- Methodology :
- Substitution reactions : Bromine atoms undergo Suzuki coupling or nucleophilic displacement to introduce functional groups (e.g., aryl, carboxylate) .
- Coordination chemistry : Reacts with metal salts (e.g., Fe(BF₄)₂) to form complexes .
- Oxidation/Reduction : Modifies substituents (e.g., aldehydes to carboxylates) for tailored reactivity .
Q. How are structural distortions in this compound complexes analyzed crystallographically?
- Methodology : Single-crystal X-ray diffraction reveals angular deviations (e.g., trans-N–Fe–N angles <180°) caused by Jahn-Teller distortions in high-spin iron(II) complexes. Disorder in ligand sites is modeled with partial occupancies .
Advanced Research Questions
Q. How do ligand modifications influence spin-crossover (SCO) thermodynamics in iron(II) complexes?
- Methodology : Variable-temperature Evans method measurements quantify SCO parameters (Table 1). For example, [Fe(L1)₂]²⁺ shows T₁/₂ = 237 K, ΔH = 19.3 kJ/mol, and ΔS = 81 J/mol·K. Ligand σ-donor strength (e.g., L4 > L1) and steric hindrance modulate SCO equilibria .
- Table 1 : Thermodynamic Parameters of SCO Complexes
| Complex | T₁/₂ (K) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| 1[BF₄]₂ | 237 | 19.3 | 81 |
| 2[BF₄]₂ | 251 | 22.4 | 89 |
Q. What computational methods model the electronic structure of this compound complexes?
- Methodology : Density functional theory (DFT) with B86PW91 functionals and def2-SVP basis sets predicts spin states and geometries. Gas-phase calculations align with crystallographic data, except for sterically hindered complexes like [Fe(L4)₂]²⁺, which adopt non-ideal conformations .
Q. How do solvent interactions affect the magnetic and spectroscopic properties of these complexes?
- Methodology : Solvent polarity and hydrogen bonding (e.g., CD₃CN vs. DMSO) shift SCO equilibria and fluorescence emission. For instance, L2 exhibits solvatochromic fluorescence due to dipole interactions with polar solvents . Ligand dissociation in solution (e.g., 4[BF₄]₂) is detected via NMR .
Q. How to resolve contradictions between ligand σ-donor strength and observed spin states?
- Methodology : While L4 (strong σ-donor) forms high-spin [Fe(L4)₂]²⁺ due to steric strain, weaker σ-donors like L1 allow SCO. Steric factors override electronic contributions in certain cases, necessitating combined experimental (XRD, NMR) and computational analyses .
Q. What role do fluorescence properties play in studying this compound complexes?
- Methodology : Ligands exhibit blue fluorescence (λₑₘ ≈ 400–450 nm) from π→π* transitions. Complexes show weaker emission due to metal-ligand charge transfer. Emission shifts (e.g., L2 in CD₃CN) correlate with solvent interactions, providing insights into solution dynamics .
Q. How does ligand disorder in crystal structures impact SCO behavior interpretation?
- Methodology : Partial occupancy of disordered ligand sites (e.g., in 4[BF₄]₂) complicates crystallographic refinement. Multi-conformer models and complementary magnetic data (e.g., SQUID) reconcile structural and magnetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
